![molecular formula C12H18N2O B2918055 [6-(Cyclohexyloxy)pyridin-3-yl]methanamine CAS No. 928648-57-1](/img/structure/B2918055.png)
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine
Overview
Description
[6-(Cyclohexyloxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol It is characterized by a pyridine ring substituted with a cyclohexyloxy group at the 6-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced through an etherification reaction, where a cyclohexanol derivative reacts with a suitable leaving group on the pyridine ring.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Cyclohexyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with pyridine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the methanamine group contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
[6-(Cyclohexyloxy)pyridin-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[6-(Cyclohexyloxy)pyridin-3-yl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.
Uniqueness:
Binding Affinity: The presence of the methanamine group in [6-(Cyclohexyloxy)pyridin-3-yl]methanamine provides unique binding properties compared to its analogs.
Properties
IUPAC Name |
(6-cyclohexyloxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXCOQBYDIUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928648-57-1 | |
| Record name | 1-[6-(cyclohexyloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

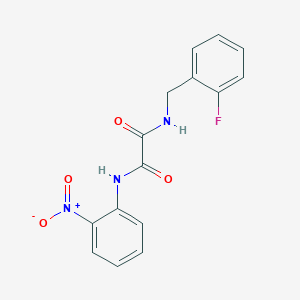
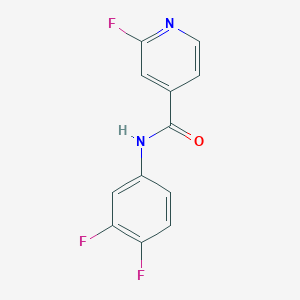

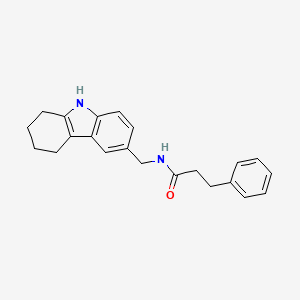

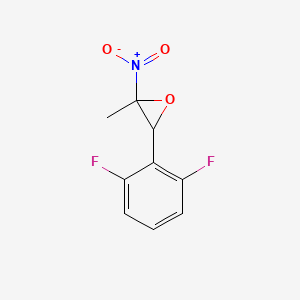

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)
![N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2917985.png)
![4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)

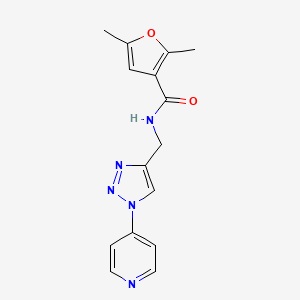
![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
